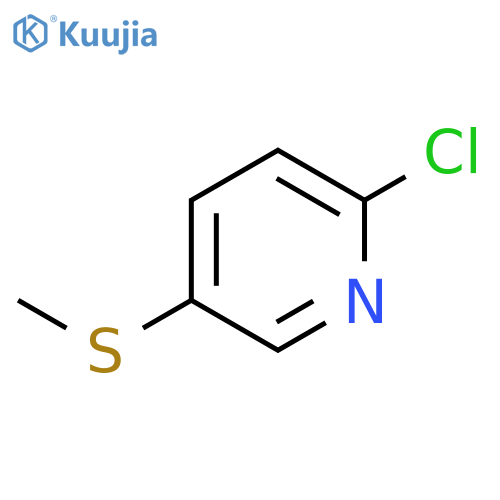

Cas no 41288-94-2 (2-Chloro-5-(methylthio)pyridine)

2-Chloro-5-(methylthio)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-5-methylthio-pyridine

- 2-Chloro-5-(methylthio)pyridine

- G67425

- 2-chloro-5-methylsulfanylpyridine

- 2-chloro-5-(methylsulfanyl)pyridine

- 2-chloro-5-methylthiopyridine

- SCHEMBL1145839

- EN300-384037

- 41288-94-2

- GKQDGTBDVTVIDS-UHFFFAOYSA-N

- 820-607-1

- 2-Chloro-5-(methylthio)-pyridine

- MFCD22393873

- RBA28894

-

- MDL: MFCD22393873

- インチ: InChI=1S/C6H6ClNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3

- InChIKey: GKQDGTBDVTVIDS-UHFFFAOYSA-N

- ほほえんだ: CSC1=CN=C(C=C1)Cl

計算された属性

- せいみつぶんしりょう: 158.991

- どういたいしつりょう: 158.991

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 38.2A^2

2-Chloro-5-(methylthio)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384037-0.1g |

2-chloro-5-(methylsulfanyl)pyridine |

41288-94-2 | 95% | 0.1g |

$301.0 | 2024-06-05 | |

| Enamine | EN300-384037-1.0g |

2-chloro-5-(methylsulfanyl)pyridine |

41288-94-2 | 95% | 1.0g |

$871.0 | 2024-06-05 | |

| Enamine | EN300-384037-0.05g |

2-chloro-5-(methylsulfanyl)pyridine |

41288-94-2 | 95% | 0.05g |

$202.0 | 2024-06-05 | |

| Enamine | EN300-384037-5.0g |

2-chloro-5-(methylsulfanyl)pyridine |

41288-94-2 | 95% | 5.0g |

$2525.0 | 2024-06-05 | |

| Enamine | EN300-384037-10.0g |

2-chloro-5-(methylsulfanyl)pyridine |

41288-94-2 | 95% | 10.0g |

$3746.0 | 2024-06-05 | |

| 1PlusChem | 1P00CKSD-100mg |

2-chloro-5-methylthio-pyridine |

41288-94-2 | 95% | 100mg |

$428.00 | 2025-02-26 | |

| A2B Chem LLC | AF86013-2.5g |

2-chloro-5-methylthio-pyridine |

41288-94-2 | 95% | 2.5g |

$1832.00 | 2024-04-20 | |

| 1PlusChem | 1P00CKSD-50mg |

2-chloro-5-methylthio-pyridine |

41288-94-2 | 95% | 50mg |

$297.00 | 2025-02-26 | |

| A2B Chem LLC | AF86013-1g |

2-chloro-5-methylthio-pyridine |

41288-94-2 | 97% | 1g |

$890.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639405-1g |

2-Chloro-5-(methylthio)pyridine |

41288-94-2 | 98% | 1g |

¥11172.00 | 2024-05-14 |

2-Chloro-5-(methylthio)pyridine 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

2-Chloro-5-(methylthio)pyridineに関する追加情報

Professional Introduction to 2-Chloro-5-(methylthio)pyridine (CAS No. 41288-94-2)

2-Chloro-5-(methylthio)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 41288-94-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of 2-Chloro-5-(methylthio)pyridine, particularly the presence of a chlorine substituent at the 2-position and a methylthio group at the 5-position, contribute to its unique chemical reactivity and potential utility in synthetic chemistry.

The synthesis and application of 2-Chloro-5-(methylthio)pyridine have been extensively studied, with researchers exploring its role in the development of novel pharmaceuticals and agrochemicals. The compound's reactivity makes it a valuable intermediate in organic synthesis, allowing for further functionalization through various chemical transformations. These include nucleophilic substitution reactions, cross-coupling reactions, and condensation reactions, which are fundamental in constructing more complex molecular structures.

In recent years, 2-Chloro-5-(methylthio)pyridine has been investigated for its potential in medicinal chemistry. Its pyridine core is a common scaffold in many bioactive molecules, and modifications at specific positions can lead to compounds with enhanced pharmacological properties. For instance, studies have shown that derivatives of 2-Chloro-5-(methylthio)pyridine exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for therapeutic intervention. The chlorine atom at the 2-position provides a handle for further derivatization, while the methylthio group can influence electronic properties and metabolic stability.

One of the most compelling aspects of 2-Chloro-5-(methylthio)pyridine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target these pathological processes. The structural motif of 2-Chloro-5-(methylthio)pyridine has been incorporated into several kinase inhibitors that are currently under investigation in clinical trials. These studies highlight the compound's importance as a building block in drug discovery.

Furthermore, 2-Chloro-5-(methylthio)pyridine has found applications in agrochemical research. Pyridine derivatives are well-known for their activity as herbicides, fungicides, and insecticides. The unique combination of substituents in 2-Chloro-5-(methylthio)pyridine contributes to its ability to interact with biological targets in plants and pests, leading to effective pest control solutions. Researchers have modified this compound to enhance its efficacy and environmental safety, ensuring sustainable agricultural practices.

The chemical properties of 2-Chloro-5-(methylthio)pyridine also make it a valuable tool in materials science. Its ability to participate in coordination chemistry has led to its use as a ligand or precursor in the synthesis of metal complexes with applications in catalysis and electronics. The chlorine substituent can act as a coordinating site for transition metals, while the methylthio group can influence steric and electronic effects in these complexes.

In conclusion, 2-Chloro-5-(methylthio)pyridine (CAS No. 41288-94-2) is a versatile compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, an active ingredient in agrochemicals, and a component in advanced materials underscores its importance in modern chemistry. As research continues to uncover new applications for this compound, its significance is likely to grow further, driving innovation in both academic and industrial settings.

41288-94-2 (2-Chloro-5-(methylthio)pyridine) 関連製品

- 2229348-26-7(2-amino-2-(1-phenylcyclopentyl)ethan-1-ol)

- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)

- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)

- 1824497-90-6(Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)

- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)

- 1349716-35-3(5-[3-(hydroxymethyl)phenyl]furan-2-carbonitrile)

- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)

- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)

- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)

- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)